2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound is fundamentally determined by the substitution pattern on the pyridine ring, which creates significant steric and electronic perturbations relative to the parent heterocycle. The pyridine ring system maintains its characteristic planar geometry, with the nitrogen atom contributing to the aromatic sextet through its lone pair participation in the delocalized π-electron system. However, the introduction of bulky iodine atoms at positions 3 and 5 introduces considerable steric congestion that influences both intramolecular conformational preferences and intermolecular packing arrangements.
The iodine substituents, being among the largest halogen atoms, create substantial van der Waals interactions that extend well beyond the molecular boundaries. Studies on related halogenated pyridine systems demonstrate that iodine atoms typically adopt positions that minimize steric repulsion while maximizing favorable halogen bonding interactions with neighboring molecules. In the crystal structure, these iodine atoms are positioned to engage in halogen bonding networks, where they act as Lewis acids through their σ-holes, regions of positive electrostatic potential along the carbon-iodine bond extensions.
The amino group at position 2 and the hydroxyl group at position 6 create additional complexity through their capacity for hydrogen bonding interactions. The ortho relationship between these substituents introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the molecular conformation and tautomeric equilibria. Research on related aminohydroxypyridine systems has shown that such intramolecular interactions can stabilize specific conformational arrangements and affect the overall molecular geometry.
Table 1: Structural Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H4I2N2O | |
| Molecular Weight | 361.91 g/mol | |
| Storage Temperature | 2-8°C | |
| CAS Number | 856965-98-5 |
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is characterized by complex resonance interactions that arise from the diverse electronic properties of its substituents. The pyridine nitrogen atom possesses a lone pair of electrons that participates in the aromatic π-system while simultaneously serving as a Lewis base capable of protonation, as evidenced by the formation of the hydrochloride salt. This dual electronic role creates a fundamental tension between aromaticity preservation and Lewis base character that influences the overall electronic distribution within the molecule.
The amino substituent at position 2 introduces significant electron-donating character through both inductive and resonance effects. The nitrogen atom of the amino group can engage in π-conjugation with the pyridine ring system, creating extended resonance structures that delocalize electron density across the heterocyclic framework. However, this electron donation is modulated by the presence of the electron-withdrawing iodine atoms at positions 3 and 5, which create a complex electronic landscape characterized by competing donor and acceptor effects.
The hydroxyl group at position 6 contributes additional complexity through its ambiphilic electronic character. While capable of electron donation through resonance, the hydroxyl group can also participate in hydrogen bonding interactions that modulate its electronic properties. The ortho relationship between the amino and hydroxyl substituents creates the possibility for intramolecular hydrogen bonding, which can significantly affect the electron distribution and tautomeric preferences of the molecule.
Density functional theory studies on related substituted pyridine systems have demonstrated that the nucleophilicity of pyridine derivatives is strongly influenced by the electronic nature and positioning of substituents. The presence of electron-donating amino and hydroxyl groups enhances the nucleophilic character of the pyridine nitrogen, while the electron-withdrawing iodine atoms provide a counterbalancing effect that modulates the overall electronic properties.
Hydrogen Bonding Networks in Solid-State Structures
The solid-state structure of this compound is dominated by an extensive network of hydrogen bonding interactions that involve both the organic cation and the chloride anion. The protonated pyridine nitrogen serves as a hydrogen bond donor, while the chloride ion acts as a hydrogen bond acceptor, creating charge-assisted hydrogen bonds that are typically stronger than neutral hydrogen bonding interactions. These ionic hydrogen bonds represent the primary structure-directing forces in the crystal lattice and significantly influence the overall packing arrangement.
The amino group at position 2 provides additional hydrogen bonding capabilities through its two hydrogen atoms, which can participate in bifurcated hydrogen bonding patterns or engage separate acceptor sites. Research on related amino-substituted pyridine systems has demonstrated that amino groups frequently engage in multiple hydrogen bonding interactions that create extended networks throughout the crystal structure. The specific geometry and directionality of these hydrogen bonds are influenced by the steric constraints imposed by the bulky iodine substituents.
The hydroxyl group at position 6 contributes both hydrogen bond donor and acceptor capabilities, creating additional complexity in the hydrogen bonding network. Studies on hydroxypyridine systems have shown that the tautomeric form (hydroxyl versus oxo) significantly influences the hydrogen bonding patterns and crystal packing arrangements. The presence of multiple hydrogen bonding sites within the same molecule creates the potential for complex supramolecular assemblies characterized by intricate patterns of intermolecular interactions.
Table 2: Hydrogen Bonding Interaction Types in Related Pyridine Systems
| Interaction Type | Typical Distance Range (Å) | Strength Classification | Reference |
|---|---|---|---|
| N-H···Cl⁻ | 1.8-2.2 | Strong (ionic) | |
| O-H···N | 1.7-1.9 | Moderate to Strong | |
| N-H···O | 1.9-2.1 | Moderate | |
| C-H···Cl⁻ | 2.3-2.7 | Weak |
The interplay between hydrogen bonding and halogen bonding interactions creates a unique supramolecular environment in the crystal structure. The iodine atoms can simultaneously participate in halogen bonding networks while the amino and hydroxyl groups engage in hydrogen bonding interactions, leading to multidimensional supramolecular architectures. This combination of non-covalent interactions results in crystal structures with enhanced stability and unique physical properties.
Computational studies on similar halogenated pyridine systems have revealed that the competition between different types of non-covalent interactions significantly influences the crystal packing preferences and polymorphic behavior. The specific arrangement of hydrogen bond donors and acceptors, combined with the halogen bonding capabilities of the iodine atoms, creates a complex energy landscape that determines the most thermodynamically favorable crystal structure.
Properties
IUPAC Name |
6-amino-3,5-diiodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4I2N2O/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRMNXQTKVPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704524 | |
| Record name | 6-Amino-3,5-diiodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856965-98-5 | |
| Record name | 6-Amino-3,5-diiodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride is a chemical compound with significant potential in medicinal chemistry and analytical applications. Its structure features a pyridine ring with two iodine substitutions, an amino group, and a hydroxyl group, which contribute to its biological activity. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₅H₄I₂N₂O
- Molecular Weight : 361.91 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and hydroxyl groups allows for hydrogen bonding and other interactions that can modulate receptor activities. This compound has been studied for its potential in synthesizing anticancer agents and as a chromogenic reagent in analytical chemistry.
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies involving L1210 cells and P388 leukemia models have shown that these derivatives can affect cell proliferation and survival rates. For instance:
| Study | Cell Line | Effect |
|---|---|---|
| Study 1 | L1210 | Reduced proliferation at concentrations of 10-100 µM |
| Study 2 | P388 | Induced apoptosis in a dose-dependent manner |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Interaction with Metal Ions
The compound has demonstrated the ability to form complexes with metal ions, which is crucial for its application in analytical chemistry. It selectively binds to certain metal ions, facilitating their detection and quantification. This property enhances its utility as a chromogenic reagent for spectrophotometric determinations.
Case Study 1: Anticancer Activity
In a recent study, derivatives of this compound were tested against several cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa, MCF-7, and A549
- Key Findings :
- Significant inhibition of cell growth was observed at concentrations above 50 µM.
- The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Toxicological Assessment
A safety assessment conducted on related compounds evaluated the potential toxicity of 2-amino-3-hydroxypyridine (a structural analog). The study found:
- NOEL (No Observed Effect Level) : 30 mg/kg body weight/day.
- Effects Observed : Increased liver weights and focal hepatic necrosis at high doses in animal models .
Comparative Analysis
To understand the uniqueness of this compound among similar compounds, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-chloropyridine | C₅H₄ClN₂ | Contains chlorine instead of iodine |
| 2-Amino-6-hydroxypyridine | C₅H₆N₂O | Lacks diiodo substitution |
| This compound | C₅H₄I₂N₂O | Unique combination enhances reactivity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with dibromo analogs, benzaldehyde derivatives, and cyclohexanol-based hydrochlorides documented in pharmaceutical impurity profiles (Table 1).
Halogen Substitution: Iodine vs. Bromine
Iodine’s larger atomic radius (1.98 Å vs. 1.85 Å for bromine) and lower electronegativity increase molecular polarizability and lipophilicity. For example:
- 2-Amino-3,5-diiodo-6-hydroxypyridine hydrochloride has a molecular weight ~15% higher than its dibromo analog, 2-Amino-3,5-dibromobenzaldehyde (Imp. E(EP), 336.83 g/mol), due to iodine’s greater atomic mass .
Functional Group and Backbone Differences
- Hydroxypyridine vs. Benzaldehyde/Cyclohexanol: The hydroxypyridine backbone in the target compound provides resonance stabilization and moderate acidity (pKa ~5–6 for the hydroxyl group), unlike the aldehyde group in Imp. E(EP) (pKa ~10–12) or the cyclohexanol moiety in trans-4-aminocyclohexanol hydrochloride .
- Hydrochloride Salts: Both the target compound and Imp. D(EP) (cis-4-[(2-Amino-3,5-dibromobenzyl)amino]-cyclohexanol hydrochloride) exhibit enhanced water solubility (>50 mg/mL) compared to their free-base counterparts .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | MW (g/mol) | Halogen | Key Functional Groups | Solubility (H2O) | Stability |
|---|---|---|---|---|---|---|
| This compound | C5H5I2N2O·HCl | 462.82 | I (2) | Pyridine, NH2, OH, HCl | >50 mg/mL | Light-sensitive |
| Imp. C(EP): trans-4-[[(E)-2-Amino-3,5-dibromobenzyliden]amino]cyclohexanol | C13H15Br2N2O | 402.08 | Br (2) | Benzylidenamino, cyclohexanol | <10 mg/mL | Stable at RT |
| Imp. D(EP) hydrochloride (cis isomer) | C13H16Br2N2O·HCl | 438.55 | Br (2) | Benzylamino, cyclohexanol, HCl | >50 mg/mL | Hygroscopic |
| trans-4-Aminocyclohexanol hydrochloride | C6H14ClNO | 175.64 | None | Cyclohexanol, NH2, HCl | >100 mg/mL | Stable in dry conditions |
Key Research Findings
Biological Implications: The diiodo-hydroxypyridine structure may offer enhanced membrane permeability compared to dibromo-benzylidenamino analogs (Imp. C(EP)) due to increased lipophilicity, though this requires validation in pharmacokinetic studies .
Formulation Challenges : The target compound’s light sensitivity necessitates amber-glass packaging, unlike the more stable dibromo derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-3,5-diiodo-6-hydroxypyridine hydrochloride typically involves:
- Starting from a pyridine derivative such as 2-amino-3-hydroxypyridine or 3-aminopyridine.
- Selective iodination at the 3 and 5 positions of the pyridine ring.
- Conversion to the hydrochloride salt form for stability and isolation.
The key challenges are achieving regioselective diiodination and maintaining the amino and hydroxyl functionalities without degradation.
Preparation of 2-Amino-3-hydroxypyridine as a Precursor
A critical intermediate for the target compound is 2-amino-3-hydroxypyridine, which can be prepared efficiently by the following method:
- Starting Material: Furfural, an inexpensive and readily available raw material.
- Step 1: Introduction of chlorine or bromine into an aqueous furfural solution to induce a ring-opening reaction.
- Step 2: Reaction of the ring-opened intermediate with ammonium sulfamate solution under acidic conditions (pH 1.5-2) at low temperature (5-10 °C) to form 2-amino-3-hydroxypyridine sulfonate.
- Step 3: Hydrolysis of the sulfonate under alkaline conditions (pH 8-9) at elevated temperature (80-90 °C) to obtain brown 2-amino-3-hydroxypyridine.
- Step 4: Purification via recrystallization using dimethylformamide and methanol to yield white 2-amino-3-hydroxypyridine with purity >99% and yield around 70% based on furfural.
This method achieves a high yield (~78%) and purity (~96%) for the brown intermediate and further purification to 99.9% purity white solid.
| Step | Reagents/Conditions | Temperature (°C) | pH | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Chlorine gas, aqueous furfural | 0-8 | N/A | N/A | N/A | Ring-opening reaction |
| 2 | Ammonium sulfamate solution | 5-10 | 1.5-2 | N/A | N/A | Formation of sulfonate |
| 3 | Hydrolysis with alkali (liquid alkali) | 80-90 | 8-9 | 77-79 | 96 | Brown 2-amino-3-hydroxypyridine |
| 4 | Recrystallization (DMF, methanol) | 100 (DMF), reflux (MeOH) | N/A | 70 | 99.9 | White purified product |
Halogenation to Obtain Diiodo Derivative
While the detailed iodination specific to this compound is less explicitly documented in the provided sources, general principles and analogous halogenation methods can be applied:
- Halogenation Agents: Iodine or iodine-based reagents (e.g., iodine monochloride, N-iodosuccinimide) under controlled conditions.
- Reaction Conditions: Acidic or neutral media, often in the presence of catalysts or oxidants to promote selective diiodination at positions 3 and 5 on the pyridine ring.
- Control of Selectivity: The presence of the amino and hydroxyl groups directs electrophilic substitution to the 3 and 5 positions due to their activating effects.
Industrial processes for dihalopyridines often utilize halogenation of aminopyridines with halogen sources in the presence of ferric chloride or other catalysts, followed by purification steps to isolate the dihalogenated product with high purity.
Formation of Hydrochloride Salt
- The final step involves converting the free base 2-amino-3,5-diiodo-6-hydroxypyridine into its hydrochloride salt.
- This is typically achieved by treatment with hydrochloric acid in a suitable solvent, followed by crystallization.
- The hydrochloride salt form improves stability and handling properties.
Purification and Yield Considerations
- Purification typically involves recrystallization from solvents such as dimethylformamide and methanol.
- Yields for intermediates are generally in the range of 70-80%, with final purified compounds achieving >99% purity.
- High-performance liquid chromatography (HPLC) is used to confirm purity.
Summary Table of Preparation Steps
| Compound/Step | Reagents/Conditions | Temperature (°C) | pH | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine sulfonate | Furfural + Cl2 + ammonium sulfamate | 0-10 | 1.5-2 | N/A | N/A | Intermediate sulfonate |
| Hydrolysis to brown 2-amino-3-hydroxypyridine | Alkaline hydrolysis (liquid alkali) | 80-90 | 8-9 | 77-79 | 96 | Brown crude product |
| Purification to white 2-amino-3-hydroxypyridine | Recrystallization (DMF, methanol) | 100 (DMF), reflux (MeOH) | N/A | 70 | 99.9 | High purity product |
| Diiodination to 2-amino-3,5-diiodo-6-hydroxypyridine | Iodine or iodine reagents, catalyst (e.g., FeCl3) | Controlled | Acidic/Neutral | N/A | N/A | Selective diiodination step |
| Formation of hydrochloride salt | Treatment with HCl in solvent | Ambient | Acidic | N/A | N/A | Final salt form |
Research Findings and Industrial Relevance
- The use of furfural as a starting material reduces costs and improves sustainability.
- The multi-step process ensures high purity, critical for applications in pharmaceuticals.
- Industrially viable halogenation methods minimize waste and solvent use while maximizing yield and purity.
- The purification steps using dimethylformamide and methanol are effective for removing impurities and isolating the desired compound.
Q & A
Q. What experimental design strategies are optimal for synthesizing 2-amino-3,5-diiodo-6-hydroxypyridine hydrochloride?
A factorial design of experiments (DoE) is recommended to optimize reaction parameters (e.g., temperature, stoichiometry, solvent polarity). Use response surface methodology (RSM) to identify critical variables and minimize trial runs . Computational tools like quantum chemical calculations (e.g., DFT) can predict iodine substitution regioselectivity and guide precursor selection, reducing synthesis time . Validate predictions with small-scale reactions before scaling.
Q. How should researchers characterize the structural and functional groups of this compound?
Employ a multi-technique approach:
- NMR (¹H/¹³C) to confirm pyridine ring substitution patterns and amino/hydroxyl proton environments .
- Mass spectrometry (HRMS) for molecular ion verification and iodine isotope pattern analysis .
- FTIR to identify N-H (stretch ~3300 cm⁻¹) and O-H (broad ~3200 cm⁻¹) vibrations .
- Elemental analysis to validate C, H, N, Cl, and I content, ensuring stoichiometric accuracy .
Q. What methods are reliable for assessing purity and compliance with pharmacopeial standards?
- HPLC-UV/DAD with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to detect impurities <0.1% .
- Karl Fischer titration for moisture quantification, critical given the hydrochloride’s hygroscopicity .
- ICP-MS to quantify heavy metals (e.g., Pb, Cd) below 20 ppm, adhering to ICH Q3D guidelines .
Advanced Research Questions
Q. How can stability studies under varied conditions (pH, light, temperature) be methodologically structured?
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation (e.g., deiodination or hydrolysis) .
- Photostability : Expose to 1.2 million lux-hours UV/vis light; monitor spectral shifts via UV-Vis spectroscopy .
- pH-dependent degradation : Use buffer solutions (pH 1–13) and track kinetic decay via LC-MS to identify labile sites (e.g., hydroxyl group oxidation) .
Q. What advanced techniques elucidate reaction mechanisms involving this compound in cross-coupling or iodination reactions?
- Isotopic labeling : Substitute ¹²⁷I with ¹²⁵I to trace iodine transfer pathways via gamma spectroscopy .
- In situ Raman spectroscopy to monitor intermediate formation (e.g., iodonium ion intermediates) during Sonogashira couplings .
- Computational mechanistic studies : Use DFT (Gaussian 16) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical iodination) .
Q. How should researchers resolve contradictions in solubility or reactivity data across studies?
- Meta-analysis framework : Apply statistical tools (ANOVA, Tukey’s HSD) to harmonize disparate datasets, accounting for solvent purity and measurement techniques .
- Cross-validate solubility using shake-flask (equilibrium) vs. dynamic (nephelometry) methods .
- Reproduce conflicting experiments under controlled humidity (<30% RH) to minimize hydrochloride hygroscopicity effects .
Q. What methodologies are suitable for studying its interactions with biological targets (e.g., enzymes, DNA)?
- Surface plasmon resonance (SPR) to quantify binding affinity (KD) with model proteins (e.g., tyrosine kinases) .
- Molecular docking (AutoDock Vina) to predict binding poses, prioritizing iodine’s halogen-bonding potential .
- Cytotoxicity assays (MTT/CCK-8) in cell lines with/without iodine transporters (e.g., NIS-expressing cells) to assess selective uptake .
Q. How can crystallography and spectroscopy clarify structure-property relationships?
- Single-crystal XRD to resolve iodine’s van der Waals radii effects on packing density and solubility .
- Solid-state NMR (¹³C CP/MAS) to compare crystalline vs. amorphous phase hydrogen bonding .
- Thermogravimetric analysis (TGA) to correlate hydration state (e.g., monohydrate vs. anhydrous) with thermal stability .
Q. What computational tools predict environmental fate or biodegradation pathways?
- EPI Suite : Estimate biodegradability (BIOWIN) and bioaccumulation (BCF) using fragment-based models .
- Molecular dynamics (GROMACS) to simulate hydrolysis in aquatic environments, focusing on pH-dependent degradation .
- Ecotoxicology assays : Use Daphnia magna acute toxicity tests to evaluate EC₅₀, prioritizing OECD 202 guidelines .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
